Product packaging for Flumethasone Acetate(Cat. No.:CAS No. 2823-42-9)

Flumethasone Acetate

Cat. No.: B1672882
CAS No.: 2823-42-9
M. Wt: 452.5 g/mol
InChI Key: ISSQQUKLQJHHOR-OSNGSNEUSA-N
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Description

Overview of Synthetic Corticosteroids and their Acetate (B1210297) Derivatives

Synthetic corticosteroids are a class of steroid hormones that are artificially synthesized and are analogous to the naturally occurring corticosteroids produced by the adrenal cortex. wikipedia.orgsymeres.com These compounds are broadly categorized into glucocorticoids and mineralocorticoids, each involved in a wide array of physiological processes, including stress response, immune function, and regulation of inflammation. wikipedia.org In pharmaceutical applications, synthetic corticosteroids are primarily valued for their potent anti-inflammatory and immunosuppressive properties. symeres.com

The development of synthetic corticosteroids has been driven by the need to enhance therapeutic efficacy while minimizing the adverse effects associated with prolonged use. researchgate.net Modifications to the basic steroid structure, such as the introduction of a double bond between carbon atoms 1 and 2, selectively increase the anti-inflammatory activity. msdvetmanual.com Further chemical modifications, including halogenation, can significantly enhance potency. researchgate.net

Acetate derivatives of synthetic corticosteroids are esters formed by the reaction of the corticosteroid with acetic acid. This esterification, typically at the C21-hydroxyl group, is a common strategy in drug development to modify the physicochemical properties of the parent corticosteroid. msdvetmanual.com The addition of an acetate group generally increases the lipophilicity of the compound. medchemexpress.com This enhanced lipid solubility can improve absorption and prolong the therapeutic effects, particularly in topical formulations. Many corticosteroid acetate esters are inactive prodrugs that require hydrolysis by esterases in the body to release the active parent compound. msdvetmanual.com

Examples of synthetic corticosteroids and their acetate derivatives include:

Hydrocortisone (B1673445) and Hydrocortisone Acetate wikipedia.org

Prednisolone and Prednisolone Acetate wikipedia.orgmsdvetmanual.com

Dexamethasone and Dexamethasone 21-Acetate wikipedia.org

Betamethasone (B1666872) and Betamethasone 21-Acetate 17-Propionate

Methylprednisolone (B1676475) and Methylprednisolone Acetate nih.gov

Historical Context of Flumethasone (B526066) and its Esters in Therapeutic Development

The journey of corticosteroids in therapeutic medicine began with the first clinical evidence in 1930 that an extract from animal adrenal glands could counteract adrenal failure in humans. nih.gov By the 1940s, it was understood that these extracts contained multiple steroid hormones with distinct functions. nih.gov A significant milestone was the successful use of cortisone (B1669442) to treat rheumatoid arthritis in 1948, an achievement that earned a Nobel Prize for the researchers involved. nih.govresearchgate.net This breakthrough spurred further research into synthesizing more potent and safer corticosteroid analogs. researchgate.net

The 1950s and early 1960s saw the development of several synthetic steroids for systemic anti-inflammatory therapy. nih.gov This period marked the advent of fluorinated corticosteroids like flumethasone, triamcinolone, and flurandrenolone, which were found to be significantly more potent than the earlier cortisone and hydrocortisone. researchgate.net Flumethasone, specifically 6α,9α-difluoro-16α-methylprednisolone, was first described in 1962. googleapis.com It was patented in 1951 and approved for medical use in 1964. wikipedia.org

Esterification of these potent corticosteroids, such as the formation of Flumethasone 21-acetate, was a key strategy to enhance their therapeutic properties. The addition of the acetate ester at the 21-position aimed to increase the lipophilicity and, consequently, the efficacy of the compound, particularly for topical applications. This chemical modification was part of a broader trend in corticosteroid development to create derivatives with improved local activity and reduced systemic side effects. researchgate.net

Significance of Flumethasone 21-acetate in Glucocorticoid Research

Flumethasone 21-acetate holds a significant place in glucocorticoid research due to its high anti-inflammatory potency. ncats.io Research has shown that it possesses an anti-inflammatory activity 300 times greater than that of hydrocortisone. ncats.io This high level of activity has made it a subject of interest for studying the structure-activity relationships of corticosteroids.

The chemical structure of Flumethasone 21-acetate, featuring fluorination at positions 6α and 9α, a 16α-methyl group, and a 21-acetate ester, contributes to its enhanced potency and metabolic stability. The 21-acetate group, in particular, increases its lipophilicity, which is a desirable characteristic for topical formulations as it enhances skin penetration. medchemexpress.com

Furthermore, Flumethasone 21-acetate serves as a crucial starting material and intermediate in the synthesis of other important corticosteroids. googleapis.comamericanpharmaceuticalreview.com For instance, it is a key precursor in the production of fluticasone (B1203827) propionate, another potent glucocorticoid. americanpharmaceuticalreview.com The processes developed for the synthesis and modification of Flumethasone 21-acetate have contributed to the broader field of steroid chemistry and the development of new therapeutic agents. hovione.comgoogle.comgoogle.com

Interactive Data Table: Properties of Flumethasone 21-acetate

PropertyValue
Molecular FormulaC24H30F2O6 ncats.ioscbt.com
Molecular Weight452.49 g/mol ncats.ioscbt.com
IUPAC Name[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
CAS Number2823-42-9 scbt.com
Alternate Names6α-Fluorodexamethasone 21-Acetate scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30F2O6 B1672882 Flumethasone Acetate CAS No. 2823-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSQQUKLQJHHOR-OSNGSNEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182481
Record name Flumethasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2823-42-9
Record name (6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2823-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumethasone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002823429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumethasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMETHASONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB84ATQ00X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Structural Analysis of Flumethasone 21 Acetate

Stereochemical Configuration and Isomeric Considerations

The biological activity of Flumethasone (B526066) is highly dependent on its specific stereochemistry. vulcanchem.com The molecule contains eight defined stereocenters, leading to a precise three-dimensional structure that is crucial for its interaction with glucocorticoid receptors. nih.gov

Key stereochemical features include:

16α-Methyl Group: Flumethasone possesses a methyl group at the 16-alpha position. google.com This is a critical feature it shares with dexamethasone. This configuration protects the molecule from metabolic degradation.

6α-Fluoro Group: A fluorine atom is present in the alpha (equatorial) configuration at the C6 position. google.com

9α-Fluoro Group: A second fluorine atom is located at the C9-alpha position. google.comnih.gov

Flumethasone is a stereoisomer of other potent corticosteroids. The primary difference between Flumethasone and Betamethasone (B1666872) lies in the orientation of the C16-methyl group; in Betamethasone, it is in the beta position. google.com This subtle change in the spatial arrangement of a single functional group significantly influences the biological activity profile of these related compounds.

Comparative Structural Analysis with Related Fluorinated Corticosteroids

The potency of corticosteroids is significantly influenced by halogenation and other structural modifications to the basic steroid framework. ijdvl.com Halogenation at both the C6 and C9 positions, as seen in Flumethasone, is associated with the highest potency. ijdvl.com

The addition of fluorine atoms enhances the glucocorticoid activity of the steroid. For instance, Fluticasone (B1203827) Propionate, a trifluorinated glucocorticoid, has a very high affinity for the glucocorticoid receptor. nih.gov The 21-acetate ester form of Flumethasone, known as Flumethasone 21-acetate, is a derivative created to modify its properties. hovione.comlgcstandards.com

Below is a comparative table of key structural features of Flumethasone and related corticosteroids:

Interactive Data Table: Structural Comparison of Fluorinated Corticosteroids

Compound 6α-Fluorine 9α-Fluorine 16-Methyl Group Position Key Derivatives
Flumethasone Yes Yes α 21-acetate, Pivalate (B1233124)
Dexamethasone No Yes α Sodium Phosphate, Acetate (B1210297)
Betamethasone No Yes β Dipropionate, Valerate (B167501)
Triamcinolone No Yes None Acetonide
Diflorasone Yes Yes β Diacetate

Derivatization and Synthesis of Flumethasone 21-acetate

The creation of Flumethasone 21-acetate from its parent compound, Flumethasone, or its synthesis from steroid precursors involves specific chemical transformations.

The synthesis of Flumethasone is a multi-step process that often begins with a key intermediate such as 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com A general pathway involves the following key conversions:

Enolester Formation: The starting intermediate reacts with an agent like benzoyl chloride to form an enolester. americanpharmaceuticalreview.comgoogle.com

6α-Fluorination: The enolester then undergoes stereoselective fluorination to introduce the fluorine atom at the 6α-position. americanpharmaceuticalreview.comgoogle.com This is often achieved using an electrophilic fluorinating agent like Selectfluor®. hovione.com

Deprotection: The protecting group at the C3 position is removed. americanpharmaceuticalreview.com

Epoxide Ring Opening and 9α-Fluorination: The 9β,11β-epoxide ring is opened using hydrogen fluoride (B91410) (HF), which simultaneously introduces the 9α-fluoro group and forms the 11β-hydroxyl group, yielding Flumethasone 21-acetate. hovione.comgoogleapis.comgoogle.com

The final step to convert Flumethasone to Flumethasone 21-acetate, if not already present from the starting materials, is a direct esterification. Conversely, Flumethasone 21-acetate can be hydrolyzed back to the free alcohol form, Flumethasone, by treatment with a base like methanolic potassium hydroxide. google.comgoogle.com

Ensuring the purity and confirming the structure of synthesized Flumethasone 21-acetate is critical. A suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity. americanpharmaceuticalreview.comgoogle.com It is used to quantify the amount of Flumethasone 21-acetate and to detect and measure any impurities or starting material. google.comgoogle.com For example, the completion of the hydrolysis of Flumethasone 21-acetate to Flumethasone is monitored by HPLC, with the reaction considered complete when the amount of the starting acetate is below 1%. google.com Purity levels of 96% and higher have been reported for synthesized batches using HPLC area percentage. google.com

Spectroscopic Methods: Various spectroscopic techniques are used for structural confirmation.

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹⁹F NMR are used to confirm the structure and stereochemistry of the molecule. diva-portal.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, with principal absorption peaks observed at 1698 cm⁻¹, 1660 cm⁻¹, 1614 cm⁻¹, and 1603 cm⁻¹. google.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight and to help identify impurities. researchgate.net

X-ray Diffraction: The crystal structure of the parent compound, Flumethasone, has been determined by X-ray diffraction, providing precise conformational data. cambridge.org

Pharmacological Mechanisms of Action and Cellular Interactions

Glucocorticoid Receptor Agonism and Binding Kinetics

The pharmacological activity of Flumethasone (B526066) 21-acetate is initiated by its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.gov In its inactive state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (HSPs) and other chaperones. doaj.org

Upon entering the cell, Flumethasone 21-acetate binds to the ligand-binding domain of the GR. This binding induces a conformational change in the receptor protein, leading to its dissociation from the chaperone complex. researchgate.net This unmasking of the nuclear localization signals allows the activated ligand-receptor complex to translocate from the cytoplasm into the nucleus. researchgate.netnih.gov

The affinity with which a corticosteroid binds to the glucocorticoid receptor is a key determinant of its potency. While specific binding kinetic data for Flumethasone 21-acetate are not extensively detailed in publicly available literature, the relative receptor affinity (RRA) of various glucocorticoids has been studied, providing a framework for understanding its potential activity. nih.govnih.gov High-affinity binding is characterized by a low equilibrium dissociation constant (Kd), indicating a strong and more prolonged interaction between the ligand and the receptor. nih.gov

For context, studies on other glucocorticoids have established a clear hierarchy in receptor affinity. Mometasone furoate and fluticasone (B1203827) propionate, for instance, exhibit a significantly higher affinity for the glucocorticoid receptor than older corticosteroids like dexamethasone. nih.govsemanticscholar.org The binding kinetics, including the rates of association and dissociation, contribute to the duration of the drug-receptor complex and, consequently, its pharmacological effect. nih.gov A slower dissociation rate, for example, leads to a longer half-life of the receptor-ligand complex, which can sustain the therapeutic action. nih.gov

Interactive Table: Comparative Glucocorticoid Receptor Binding Affinity

CompoundRelative Receptor Affinity (RRA) (Dexamethasone = 100)Equilibrium Dissociation Constant (Kd) (nmol/L)
Mometasone Furoate~2244 nih.gov0.41 nih.gov
Fluticasone Furoate~2989 nih.gov0.30 nih.gov
Fluticasone Propionate~1775-1910 nih.govnih.gov0.49 - 0.51 nih.govnih.gov
Budesonide~855 nih.govNot specified
Dexamethasone100 nih.gov9.36 nih.gov
This table presents data from various sources for comparative purposes and to illustrate the range of receptor affinities among different glucocorticoids.

Following activation and translocation into the nucleus, the Flumethasone 21-acetate-GR complex modulates gene expression through several mechanisms. nih.govnih.gov The primary mode of action is the binding of the GR homodimer to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. mpg.demedex.com.bd This interaction can either enhance (transactivation) or suppress (transrepression) the rate of gene transcription. mpg.de

Transactivation: By binding to GREs, the GR complex can recruit coactivator proteins and the general transcription machinery, leading to an increased synthesis of anti-inflammatory proteins. nih.gov One of the most critical proteins induced by glucocorticoids is lipocortin-1 (also known as annexin-1). droracle.ainih.gov

Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to their ability to repress the expression of pro-inflammatory genes. This is often achieved by the GR complex interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory responses. nih.gov This interference prevents these factors from binding to their respective DNA response elements and driving the expression of cytokines, chemokines, and adhesion molecules.

Downstream Signaling Pathways

The genetic regulation initiated by the Flumethasone 21-acetate-GR complex leads to the modulation of critical downstream signaling pathways involved in inflammation. A central aspect of this is the control of the arachidonic acid cascade. nih.govyoutube.com

A cornerstone of the anti-inflammatory action of glucocorticoids is the inhibition of phospholipase A2 (PLA2) activity. nih.govpnas.org As mentioned, Flumethasone 21-acetate, through GR-mediated transactivation, upregulates the synthesis of lipocortin-1. medex.com.bddroracle.ai Lipocortin-1 then acts as an endogenous inhibitor of PLA2. medex.com.bd It is believed to exert this inhibitory effect by binding to cell membranes and preventing phospholipase A2 from accessing its phospholipid substrates. medex.com.bd This mechanism effectively blocks the first step in the arachidonic acid metabolic pathway. nih.gov

Arachidonic acid is a polyunsaturated fatty acid that is typically esterified in the sn-2 position of membrane phospholipids (B1166683). nih.gov The enzyme phospholipase A2 is responsible for hydrolyzing these phospholipids to release free arachidonic acid into the cytoplasm. youtube.com By inhibiting PLA2 activity, Flumethasone 21-acetate effectively reduces the intracellular pool of free arachidonic acid. droracle.ainih.gov This is a critical regulatory step, as arachidonic acid serves as the primary precursor for a wide array of pro-inflammatory lipid mediators known as eicosanoids. nih.gov

The reduction in the availability of arachidonic acid directly impacts the production of two major classes of inflammatory mediators: prostaglandins (B1171923) and leukotrienes. droracle.aiyoutube.com

Prostaglandins: In the cyclooxygenase (COX) pathway, arachidonic acid is converted by COX-1 and COX-2 enzymes into prostaglandins, which are potent mediators of vasodilation, pain, and fever associated with inflammation.

Leukotrienes: In the lipoxygenase (LOX) pathway, arachidonic acid is metabolized to produce leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability.

By limiting the substrate for both the COX and LOX pathways, Flumethasone 21-acetate effectively suppresses the biosynthesis of these potent pro-inflammatory molecules, thereby exerting its therapeutic anti-inflammatory effects. medex.com.bdyoutube.com Glucocorticoids may also suppress the expression of the COX-2 enzyme itself, further potentiating this effect. medex.com.bd

Immunomodulatory Effects at the Cellular and Molecular Level

Flumethasone 21-acetate, a synthetic difluorinated corticosteroid ester, exerts significant immunomodulatory effects by influencing various components of the immune system at both cellular and molecular levels. drugbank.com As a glucocorticoid receptor agonist, its mechanism of action involves binding to these receptors, which then leads to the modulation of gene expression, ultimately suppressing immune and inflammatory responses. drugbank.comwikipedia.orgbiosynth.com The immunosuppressive properties of corticosteroids like flumethasone are multifaceted, involving a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, and interference with antigen-antibody binding. drugbank.comwikipedia.orgnih.gov

Impact on Lymphatic System Function

Corticosteroids, including flumethasone, are known to suppress the immune system in part by diminishing the function of the lymphatic system. drugbank.comwikipedia.orgnih.gov The lymphatic system plays a crucial role in immune surveillance by transporting lymph, a fluid containing infection-fighting white blood cells, throughout the body. physio-pedia.com Lymphocytes, which make up 20 to 40 percent of the total white blood cells in a human adult, are concentrated in lymphoid organs and are central to initiating adaptive immune responses. physio-pedia.com

Regulation of Immunoglobulin and Complement Concentrations

Flumethasone 21-acetate modulates the immune response by reducing the concentration of immunoglobulins (antibodies) and complement proteins. drugbank.comwikipedia.orgnih.gov Immunoglobulins are crucial for identifying and neutralizing foreign pathogens, while the complement system enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. nih.gov

The table below summarizes the primary effects of corticosteroids on key immune components.

Immune ComponentEffect of Corticosteroid ActionPrimary Function
Lymphatic System Decreased functionTransports immune cells and initiates adaptive immune responses.
Immunoglobulins Reduced concentrationIdentify and neutralize pathogens.
Complement System Reduced concentrationEnhances the ability of antibodies and phagocytes to clear pathogens and damaged cells.

Interference with Antigen-Antibody Binding

A critical aspect of the immunomodulatory action of flumethasone is its ability to interfere with antigen-antibody binding. drugbank.comwikipedia.orgnih.gov This interaction is the cornerstone of the adaptive immune response, where the specific binding of an antibody's paratope to an antigen's epitope triggers various effector mechanisms to eliminate the threat. nih.gov

Preclinical Efficacy Studies and Disease Models

Anti-inflammatory Activity Assessment

In vivo Models of Inflammation

Standard models that could be used to assess the anti-inflammatory activity of flumethasone (B526066) 21-acetate include:

Croton Oil-Induced Ear Edema: This model induces an acute inflammatory response characterized by swelling (edema) when croton oil is applied to the ear of a mouse or rat. The reduction in ear swelling after treatment with a test compound is a measure of its anti-inflammatory potency.

Carrageenan-Induced Paw Edema: In this model, an injection of carrageenan into the paw of a rodent elicits a well-defined inflammatory response, including swelling and pain. The ability of a compound to reduce this swelling is a key indicator of its anti-inflammatory effect.

Arachidonic Acid-Induced Ear Edema: This model is particularly useful for investigating the mechanism of action of anti-inflammatory drugs, as arachidonic acid is a key precursor in the inflammatory cascade.

Oxazolone-Induced Dermatitis: This model mimics delayed-type hypersensitivity reactions and is relevant for assessing efficacy in allergic contact dermatitis.

Although direct evidence from these models for flumethasone 21-acetate is scarce in the available literature, the known anti-inflammatory nature of flumethasone suggests it would demonstrate activity in these assays.

Comparative Potency against Other Corticosteroids

The potency of a corticosteroid is a critical factor in determining its clinical use. Preclinical and clinical studies often compare new corticosteroids to existing ones to establish their relative strength.

One study compared the vasoconstrictive effects of several topical corticosteroids, including flumethasone pivalate (B1233124) (a closely related ester of flumethasone), with other commonly used agents such as betamethasone (B1666872) valerate (B167501) and clobetasol (B30939) propionate. nih.gov The vasoconstriction assay is a recognized surrogate marker for the anti-inflammatory potency of topical corticosteroids. In this comparative investigation, flumethasone pivalate was found to be a potent corticosteroid. nih.gov

CorticosteroidRelative Anti-inflammatory Potency
Hydrocortisone (B1673445)1
Prednisolone4
Betamethasone ValeratePotent
Flumethasone PivalatePotent
Clobetasol PropionateVery Potent

Research in Specific Disease Contexts

Beyond general anti-inflammatory activity, preclinical research investigates the efficacy of compounds in animal models that mimic specific human diseases.

Inflammatory Dermatological Conditions (e.g., Atopic Dermatitis, Eczema, Psoriasis)

Animal models are instrumental in evaluating the potential of corticosteroids for treating inflammatory skin conditions. While direct preclinical studies on flumethasone 21-acetate in models of atopic dermatitis, eczema, and psoriasis are not extensively detailed in the available scientific literature, the known efficacy of flumethasone pivalate in clinical settings for these conditions suggests that flumethasone 21-acetate would likely show positive results in corresponding animal models.

Commonly used preclinical models for these conditions include:

Oxazolone- or DNFB-induced contact hypersensitivity models in mice, which are relevant for atopic dermatitis and eczema.

Imiquimod-induced psoriasis-like skin inflammation model in mice, which has become a standard for studying psoriasis.

These models allow for the assessment of various parameters, including skin thickness, erythema (redness), scaling, and the infiltration of inflammatory cells, providing a comprehensive picture of a drug's efficacy.

Investigational Use in Allergic Reactions (e.g., Anaphylaxis)

The role of corticosteroids in the management of acute allergic reactions like anaphylaxis is generally considered to be supportive and aimed at preventing the late-phase reaction, rather than providing immediate life-saving effects. Preclinical models of anaphylaxis, often involving sensitization and subsequent challenge with an allergen in animals like guinea pigs or mice, could be used to investigate the potential of flumethasone 21-acetate in modulating the inflammatory cascade that follows the initial mast cell degranulation. However, there is a lack of specific preclinical data on the use of flumethasone 21-acetate in such models.

Studies in Musculoskeletal Inflammation

Corticosteroids are used to manage inflammation in various musculoskeletal conditions. Preclinical research in this area often employs models of arthritis to evaluate the efficacy of new anti-inflammatory agents.

Relevant animal models for musculoskeletal inflammation include:

Collagen-Induced Arthritis (CIA): This model in rodents mimics many of the pathological features of human rheumatoid arthritis.

Adjuvant-Induced Arthritis (AIA): This is another well-established model of chronic inflammation in the joints of rodents.

While the FDA has approved a generic flumethasone injectable solution for certain musculoskeletal conditions in animals, specific preclinical efficacy studies for flumethasone 21-acetate in established rodent models of arthritis are not prominently available in the public domain. Such studies would typically assess parameters like joint swelling, paw volume, and histological changes in the joints to determine the therapeutic potential of the compound.

Metabolic and Pharmacokinetic Research

Acetate (B1210297) Metabolism in Biological Systems

Flumethasone (B526066) 21-acetate, as an esterified corticosteroid, undergoes metabolic transformation that begins with the cleavage of its acetate group. This initial step is crucial as it liberates the active flumethasone moiety, which can then exert its pharmacological effects.

The conversion of Flumethasone 21-acetate to its active form, flumethasone, is primarily achieved through enzymatic hydrolysis. This de-esterification process is catalyzed by esterases, a class of enzymes prevalent in the body, particularly in the blood, liver, and other tissues. While direct studies on the enzymatic hydrolysis of Flumethasone 21-acetate in vivo are not extensively documented, the metabolic fate of similar corticosteroid acetates provides a strong indication of the pathway involved. For instance, methylprednisolone (B1676475) acetate is rapidly hydrolyzed in human whole blood, with an average half-life of 19 minutes nih.gov. This rapid conversion suggests that Flumethasone 21-acetate is likely also efficiently hydrolyzed by endogenous esterases, such as carboxylesterases, which are known to be responsible for the in vivo hydrolysis of various ester-containing drugs nih.gov. The hydrolysis reaction cleaves the ester bond at the 21-position, releasing flumethasone and acetic acid.

The process can be summarized as follows: Flumethasone 21-acetate + H₂O ---(Esterases)--> Flumethasone + Acetic Acid

This biotransformation is essential for the activation of the drug, as the parent ester, Flumethasone 21-acetate, has a lower affinity for the glucocorticoid receptor compared to the hydrolyzed, active flumethasone molecule nih.gov.

Following its liberation from the acetate ester, the flumethasone moiety undergoes further metabolism, primarily in the liver nih.gov. The metabolic pathways for flumethasone involve a series of enzymatic reactions aimed at increasing its water solubility to facilitate its excretion from the body. While the specific metabolites of flumethasone are not extensively detailed in the available literature, it is understood that, like other corticosteroids, it is subject to hepatic metabolism nih.gov. The metabolism of flumethasone can be influenced by other drugs. For example, its metabolism can be decreased when combined with substances like aprepitant, amprenavir, or berotralstat (B606040) drugbank.com. Conversely, the bioavailability of flumethasone can be decreased when combined with compounds such as bismuth subnitrate drugbank.com. These interactions suggest the involvement of common drug-metabolizing enzymes in the clearance of flumethasone.

Lipophilicity and its Influence on Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. For corticosteroids like Flumethasone 21-acetate, lipophilicity affects its absorption, distribution, and interaction with the glucocorticoid receptor.

Flumethasone 21-acetate is characterized as having lipophilic properties medchemexpress.com. The addition of the 21-acetate group to the flumethasone molecule increases its lipophilicity nih.gov. This enhanced lipophilicity can facilitate its absorption through biological membranes. However, there is a complex relationship between lipophilicity and biological activity. While increased lipophilicity can improve membrane permeability, it can also lead to a decrease in the binding affinity for the glucocorticoid receptor nih.gov. Studies on other corticosteroids have shown that 21-acetate substitution on hydrocortisone (B1673445) and betamethasone (B1666872) leads to an increase in steroid lipophilicity but a decrease in the steroid's affinity for the receptor nih.gov. This suggests that a balance in lipophilicity is necessary for optimal biological activity.

The lipophilicity of a compound is often quantified by its partition coefficient (logP). The predicted logP value for Flumethasone acetate is 2.41, indicating its preference for a lipid environment over an aqueous one drugbank.com.

Compound Predicted logP Reference
This compound 2.41 drugbank.com

This moderate lipophilicity is a key factor in its formulation for topical and other routes of administration, aiming to enhance its penetration to the site of action while considering its receptor binding affinity.

Transcortin Binding Studies and Activity Profile

In the bloodstream, corticosteroids are largely bound to plasma proteins, primarily transcortin (also known as corticosteroid-binding globulin or CBG) and to a lesser extent, albumin wikipedia.org. This protein binding is a critical aspect of their pharmacokinetics, as it is generally the unbound or "free" fraction of the drug that is biologically active nih.govwikipedia.org.

Flumethasone binds to plasma transcortin, and it becomes active when it is not bound to this protein nih.govselleckchem.com. Transcortin is the major transport protein for glucocorticoids in the blood of most vertebrates and binds cortisol with high affinity wikipedia.orgnih.govresearchgate.net. The binding of corticosteroids to transcortin is a reversible process, and the equilibrium between bound and unbound drug determines the concentration of active hormone available to target tissues.

The interaction between corticosteroids and transcortin is complex. Studies on cortisol and 21-dehydrocortisol (B191429) suggest that different steroids may interact with transcortin at different loci oup.com. The binding of flumethasone to transcortin serves as a circulating reservoir of the hormone, protecting it from rapid metabolism and clearance, and modulating its availability to target cells. The unbound flumethasone is then able to diffuse into cells, bind to glucocorticoid receptors, and elicit its anti-inflammatory and immunosuppressive effects wikipedia.org.

Analytical Methodologies and Reference Standards in Research

Development and Validation of Analytical Techniques for Flumethasone (B526066) 21-acetate

The analytical method development and validation process ensures that a chosen technique is suitable for its intended purpose, providing reliable data on the identity, purity, and concentration of Flumethasone 21-acetate. This involves a comprehensive evaluation of various analytical procedures, primarily focusing on chromatographic and spectrophotometric methods.

Chromatographic techniques are central to the analysis of corticosteroids due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is a commonly employed method for the analysis of Flumethasone 21-acetate sielc.com. A typical method utilizes a C18 column, which is a non-polar stationary phase, with a polar mobile phase. One established method uses a mobile phase consisting of acetonitrile, water, and phosphoric acid sielc.com. For applications requiring mass spectrometry (MS) compatibility, the non-volatile phosphoric acid can be substituted with formic acid sielc.com. This HPLC method is scalable and can be adapted for preparative separation to isolate impurities for further characterization sielc.com.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 3 µm) to achieve faster analysis times and greater separation efficiency sielc.commdpi.com. While specific UHPLC methods extensively validated for Flumethasone 21-acetate are not widely detailed in the literature, existing HPLC methods can be adapted for UHPLC systems sielc.com. The principles of separation remain the same, but the instrumentation allows for significantly reduced run times, which is highly advantageous in high-throughput quality control (QC) environments mdpi.com. For instance, a validated UHPLC method for the related compound, Flumethasone pivalate (B1233124), demonstrates elution completion in as little as 3 minutes mdpi.com.

Thin-Layer Chromatography (TLC): Thin-Layer Chromatography is a valuable technique for identification and purity assessment. While a specific method for Flumethasone 21-acetate is not detailed in pharmacopeial monographs, methods for related corticosteroids provide a relevant framework. For example, the United States Pharmacopeia (USP) monograph for Flumethasone Pivalate specifies a TLC method for chromatographic purity pharmacopeia.cn. This method uses a silica (B1680970) gel plate and a solvent system of toluene (B28343) and ethyl acetate (B1210297) (7:3) for development. Spots are visualized by spraying with dilute sulfuric acid and heating, followed by inspection under UV light pharmacopeia.cn. Such a method allows for the semi-quantitative estimation of impurities by comparing the size and intensity of any secondary spots to those of a diluted standard pharmacopeia.cn.

TechniqueStationary PhaseTypical Mobile PhaseKey Application
HPLCNewcrom R1 (Reverse-Phase) sielc.comAcetonitrile, Water, Phosphoric Acid sielc.comQuantification, Impurity Profiling, Preparative Separation sielc.com
UHPLCSub-3 µm particle columns (e.g., C18) sielc.commdpi.comPhosphate Buffer, Acetonitrile mdpi.comFast routine analysis in QC laboratories mdpi.com
TLCSilica Gel 60 F254 pharmacopeia.cnToluene, Ethyl Acetate (7:3) (for Flumethasone Pivalate) pharmacopeia.cnIdentification, Chromatographic Purity pharmacopeia.cn

UV-Vis spectrophotometry is a fundamental analytical technique used in pharmaceutical analysis for the quantification of active ingredients. The method is based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the analyte in that solution. Corticosteroids like Flumethasone 21-acetate possess chromophores that absorb light in the ultraviolet region, making this technique applicable.

While specific, validated spectrophotometric methods for the routine analysis of Flumethasone 21-acetate are not prominently published, the methodology for structurally similar steroids is well-established. For example, related compounds such as Cortisone (B1669442) 21-acetate exhibit a distinct absorption maximum (λmax) at 242 nm sielc.com. Similarly, a UV spectrophotometric method for Abiraterone acetate was developed using methanol (B129727) as a solvent, with a λmax of 254 nm researchgate.net. The development of a spectrophotometric assay for Flumethasone 21-acetate would involve identifying its λmax in a suitable solvent and constructing a calibration curve to establish a linear relationship between absorbance and concentration. However, it is important to note that spectrophotometry is less specific than chromatography and can be subject to interference from excipients or impurities that also absorb at the same wavelength tandfonline.com.

Use as a Reference Standard in Pharmaceutical Analysis

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and strength of a drug substance or product. Flumethasone 21-acetate is available as a reference standard for analytical purposes synzeal.com.

During Analytical Method Development and Validation (AMV), the Flumethasone 21-acetate reference standard is indispensable. It is used to:

Confirm Identity: The retention time or spectral characteristics of the test sample are compared against the reference standard to confirm the identity of the active pharmaceutical ingredient (API).

Establish Linearity: A series of dilutions of the reference standard are prepared to create a calibration curve, demonstrating that the method's response is proportional to the analyte concentration over a specific range.

Determine Accuracy and Precision: The reference standard is used to prepare samples at known concentrations (spiked samples) to assess how close the method's results are to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Assess Specificity: The standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or excipients.

Commercial suppliers provide Flumethasone Acetate as a reference standard suitable for these AMV applications synzeal.com.

In a routine Quality Control (QC) setting, the Flumethasone 21-acetate reference standard is used for the batch-level analysis of both the drug substance and the final drug product synzeal.com. Its primary applications include:

Assay of Drug Substance: The purity of a manufactured batch of Flumethasone 21-acetate is determined by comparing its chromatographic response to that of the reference standard of a known purity.

Content Uniformity and Assay of Drug Product: The reference standard is used to quantify the amount of Flumethasone 21-acetate in finished dosage forms to ensure it meets label claims.

Impurity Identification: The reference standard can be used to set the relative retention time for the main peak, aiding in the identification and quantification of any potential impurities.

The use of a reliable reference standard is a core requirement for ensuring that each batch of a pharmaceutical product is safe, effective, and of acceptable quality synzeal.com.

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official public standards for medicines. These standards include monographs that detail the tests, procedures, and acceptance criteria for drug substances, excipients, and finished products.

A review of current pharmacopeial databases indicates that there is no official monograph specifically for Flumethasone 21-acetate pharmacopeia.cnusp.org. Monographs do exist for the related compounds Flumethasone Pivalate and other acetate esters like Betamethasone (B1666872) Acetate and Dexamethasone Acetate pharmacopeia.cnusp.orgpharmacopeia.cn. In the absence of a dedicated official monograph, the quality and traceability of a Flumethasone 21-acetate reference standard must be established through other means.

Commercial suppliers of reference standards accomplish this by providing detailed characterization data and a certificate of analysis synzeal.com. The traceability to pharmacopeial standards is often established by demonstrating that the analytical methods used to characterize the standard are validated and that the equipment is properly calibrated against official standards. It may also involve comparing the material against a well-characterized in-house primary standard or a pharmacopeial standard of the parent compound, Flumethasone synzeal.com. One supplier notes that traceability against USP or EP standards can be provided based on feasibility, which underscores this process of qualification in the absence of a direct monograph synzeal.com.

Advanced Research Topics and Future Directions

Investigation of Novel Derivatives and Conjugates

The development of novel derivatives and conjugates of established corticosteroids like Flumethasone (B526066) 21-acetate is a key area of advanced pharmaceutical research. The primary motivation is to enhance therapeutic efficacy by improving drug delivery to target sites, thereby reducing systemic side effects associated with long-term glucocorticoid use nih.govresearchgate.net.

One promising strategy is the creation of prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. For glucocorticoids, prodrug design can involve creating polymer-based prodrugs, antibody-drug conjugates, or peptide-drug conjugates nih.gov. For instance, researchers have successfully synthesized conjugates of dexamethasone, a related corticosteroid, with polymers like hyaluronic acid (HA) mdpi.com. These HA-dexamethasone conjugates can self-assemble into nanoparticles, offering pH-responsive drug release and targeted delivery to inflamed tissues mdpi.com. Similar approaches could be applied to Flumethasone 21-acetate, leveraging its core structure for conjugation. The synthesis of flumethasone itself, which serves as a precursor for Flumethasone 21-acetate, involves multiple steps including fluorination and epoxidation, presenting various opportunities for chemical modification to create novel derivatives hovione.comamericanpharmaceuticalreview.comgoogle.comgoogle.com.

Another approach involves creating corticosteroid dimers that can be processed into drug delivery implants without the need for polymer carriers nih.gov. This strategy overcomes limitations of polymer-based systems, such as low drug-loading capacity and potential inflammatory responses to the carrier itself nih.gov. Such implants can undergo surface erosion, leading to highly controlled and reproducible drug release kinetics over extended periods nih.gov. The development of Flumethasone 21-acetate dimers could pave the way for novel, long-acting local therapies for chronic inflammatory conditions. Conjugation strategies aim to increase aqueous solubility, enhance disease-specific targeting, and potentially overcome multidrug resistance by linking the steroid to carrier molecules acs.org.

Interactions with Other Therapeutic Agents

The clinical efficacy and safety of Flumethasone 21-acetate can be significantly influenced by its interactions with other therapeutic agents. These interactions are primarily metabolic, occurring through the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, which is responsible for metabolizing many corticosteroids helsinki.finih.gov.

Pharmacokinetic Interactions:

CYP3A4 Inhibitors : Co-administration of flumethasone with strong inhibitors of the CYP3A4 enzyme can lead to reduced clearance and increased serum concentrations of the corticosteroid nih.gov. This elevates the risk of systemic effects. Potent CYP3A4 inhibitors include certain antifungal agents (e.g., itraconazole), protease inhibitors (e.g., ritonavir), and some antibiotics helsinki.firesearchgate.netamazonaws.com. For example, ritonavir (B1064) can increase the serum concentration of flumethasone ub.edu. Similarly, aprepitant, danazol, and darunavir (B192927) can decrease the metabolism of flumethasone drugbank.com.

CYP3A4 Inducers : Conversely, drugs that induce CYP3A4 activity can accelerate the metabolism of flumethasone, potentially decreasing its therapeutic efficacy nih.gov. Known inducers include certain anticonvulsants like carbamazepine, phenobarbital, and phenytoin, as well as the antibiotic rifampicin (B610482) ub.edudrugbank.com. Co-administration with these agents may necessitate an adjustment in therapy to maintain the desired anti-inflammatory effect.

Pharmacodynamic Interactions:

Diuretics : When combined with potassium-depleting diuretics (e.g., chlorothiazide, chlorthalidone), flumethasone can increase the risk and severity of hypokalemia (low potassium levels) and electrolyte imbalance drugbank.com.

Anticoagulants : Flumethasone may enhance the anticoagulant activities of drugs like warfarin (B611796) and acenocoumarol, requiring careful monitoring of coagulation parameters ub.edu.

Other Interactions : The therapeutic efficacy of certain drugs, such as the vitamin D analog calcitriol (B1668218) or capsaicin, can be decreased when used in combination with flumethasone ub.edudrugbank.com. Additionally, an increased risk of gastrointestinal irritation can occur when flumethasone is combined with nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) or carprofen (B1668582) drugbank.com.

The following table summarizes key interactions involving flumethasone.

Interacting Drug/ClassPotential Effect on FlumethasoneMechanism/Outcome
CYP3A4 Inhibitors (e.g., Ritonavir, Itraconazole, Darunavir)Increased serum concentrationInhibition of flumethasone metabolism ub.edudrugbank.com
CYP3A4 Inducers (e.g., Carbamazepine, Phenytoin, Rifampicin)Decreased serum concentrationIncreased metabolism of flumethasone ub.edudrugbank.com
Potassium-Depleting Diuretics (e.g., Chlorothiazide)No direct effect on concentrationIncreased risk of hypokalemia/electrolyte imbalance drugbank.com
Oral Anticoagulants (e.g., Warfarin)No direct effect on concentrationIncreased anticoagulant activity ub.edu
NSAIDs (e.g., Celecoxib)No direct effect on concentrationIncreased risk of gastrointestinal irritation drugbank.com
Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin)No direct effect on concentrationIncreased risk of tendinopathy ub.edu

Environmental Fate and Transformation Product Analysis

The environmental fate of synthetic glucocorticoids, including Flumethasone 21-acetate, is a growing area of ecotoxicological research. These compounds can enter aquatic environments through municipal and farm effluents, primarily from human and veterinary use mdpi.comacs.orgmdpi.com. Once in the environment, their persistence, transformation, and potential effects on aquatic organisms are of significant concern mdpi.comnih.gov.

Synthetic steroids are often designed for enhanced potency and stability, which can contribute to their recalcitrance in the environment mdpi.comnih.gov. Flumethasone, being a fluorinated steroid, may exhibit increased persistence due to the strength of the carbon-fluorine bond, which is resistant to microbial degradation nih.govnih.gov. While some bacteria are capable of degrading the core steroid structure, the process can be slow, and the presence of halogens like fluorine can inhibit these pathways mdpi.comnih.gov. Studies on other fluorinated drugs suggest they are likely to be recalcitrant or may be partially metabolized into other fluorinated compounds nih.gov.

The degradation of glucocorticoids in water can occur through processes like photodegradation (breakdown by sunlight) nih.gov. However, this process can lead to the formation of various transformation products (TPs) umweltbundesamt.de. A critical aspect of future research is the identification and analysis of these TPs, as they may retain or even exceed the biological activity of the parent compound acs.org. For example, certain transformation products of other steroids have been shown to exhibit estrogenic activity acs.org. Understanding the complete degradation pathway is essential for a comprehensive risk assessment umweltbundesamt.de.

Future research must focus on:

Developing sensitive analytical methods to detect Flumethasone 21-acetate and its metabolites in environmental samples like wastewater and surface water umweltbundesamt.deresearchgate.net.

Conducting controlled degradation studies to identify its primary transformation products under various environmental conditions (e.g., aerobic, anaerobic, photolytic) umweltbundesamt.de.

Investigating the biodegradation kinetics and microbial pathways responsible for breaking down fluorinated corticosteroids researchgate.netmdpi.com.

Assessing the ecotoxicological effects of both the parent compound and its TPs on aquatic life, as even low, environmentally relevant concentrations of glucocorticoids can impact organisms like fish mdpi.comacs.orgresearchgate.net.

Q & A

Q. What are the critical steps in synthesizing Flumethasone 21-acetate from precursor steroids?

Flumethasone 21-acetate can be synthesized via acetylation of the parent steroid at the 21-hydroxy position. Key considerations include:

  • Precursor selection : Derivatives like Reichstein's substance S (21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione) are common intermediates, as seen in steroid synthesis pathways .
  • Reaction conditions : Acetylation typically requires anhydrous conditions with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Temperature control (20–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted precursors or byproducts .

Q. How can researchers validate analytical methods for detecting Flumethasone 21-acetate in complex matrices like cosmetics or biological samples?

Method validation should include:

  • Sensitivity : Determine limits of detection (LOD) and quantification (LOQ). For UPLC-MS/MS, LODs as low as 0.03 µg/g have been achieved for similar glucocorticoids .
  • Selectivity : Use chromatographic separation (e.g., C18 columns) paired with tandem mass spectrometry to distinguish Flumethasone 21-acetate from structural analogs (e.g., betamethasone 21-acetate) .
  • Recovery rates : Spike-and-recovery experiments in matrices like creams or plasma ensure accuracy (target recovery: 80–120%) .

Advanced Research Questions

Q. How can discrepancies in Flumethasone 21-acetate quantification arise between HPLC and LC-MS/MS methods, and how are they resolved?

Discrepancies often stem from:

  • Matrix effects : Co-eluting compounds in cosmetics or biological samples can suppress/enhance ionization in LC-MS/MS. Mitigation strategies include isotopically labeled internal standards (e.g., deuterated Flumethasone) .
  • Chromatographic resolution : Poor separation of isomers (e.g., dexamethasone vs. betamethasone derivatives) may occur in HPLC. Advanced columns (e.g., Zorbax Eclipse XDB) with step gradients improve resolution .
  • Validation against reference standards : Cross-validate results using certified reference materials (CRMs) and orthogonal techniques (e.g., NMR) .

Q. What experimental approaches elucidate the metabolic pathways of Flumethasone 21-acetate in vivo?

  • Radiolabeled tracing : Incorporate ³H or ¹⁴C isotopes at the 21-acetate position to track metabolic interconversion in animal models .
  • Mass spectrometry imaging (MSI) : Spatial mapping in tissues identifies metabolites like free Flumethasone after esterase-mediated hydrolysis .
  • Enzyme inhibition studies : Co-administer esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to confirm hydrolysis as the primary metabolic pathway .

Q. How should stability studies be designed to assess degradation products of Flumethasone 21-acetate under varying conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions (pH 1–13). Monitor degradation via peak area ratios (e.g., 21-acetate vs. free Flumethasone) using HPLC .
  • Impurity profiling : Use high-resolution MS (HRMS) to identify degradation byproducts (e.g., oxidation at the 11β-hydroxy group or deacetylation) .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions under accelerated storage conditions .

Data Contradictions and Mitigation

  • Detection in non-target matrices : Flumethasone 21-acetate was found in cosmetics despite exclusion from standard monitoring protocols. This highlights the need for expanded LC-MS/MS screening panels and updated regulatory guidelines .
  • Structural ambiguity : Synonyms like "6α-Methyl Prednisone 21-Acetate" (CAS 2823-42-9) may cause misidentification. Always cross-reference CAS numbers and use CRMs for confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.